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HPLC method for quantification of ferrous fumarate in tablets

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Compound of Interest		
Compound Name:	Ferrous Fumarate	
Cat. No.:	B7819249	Get Quote

An HPLC (High-Performance Liquid Chromatography) method is a precise and reliable technique for the quantification of **ferrous fumarate** in tablet formulations. This method typically involves separating the active pharmaceutical ingredient (API) from excipients on a reversed-phase column, followed by detection using a UV spectrophotometer. The quantification is achieved by comparing the peak area of the analyte in the sample solution to that of a standard solution of known concentration.

Principle

The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used as the stationary phase, and the mobile phase is typically a mixture of an aqueous buffer and an organic solvent.[1] **Ferrous fumarate** is separated from other components in the tablet matrix based on its polarity. The concentration of **ferrous fumarate** is determined by measuring the absorbance of the eluate at a specific wavelength using a UV detector.

Application Note and Protocol

This application note provides a detailed protocol for the quantification of **ferrous fumarate** in tablets using HPLC.

Instrumentation and Materials

1.1 Instrumentation



•	High-Performance L	quid Chromatog	raphy (HPLC)	system	equipped v	with:
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- Isocratic pump
- Autosampler
- Column oven
- UV-Vis detector

1.2 Materials and Reagents

- Ferrous Fumarate Reference Standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid (analytical grade)[2]
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (analytical grade)[3]
- Potassium hydroxide (analytical grade)[3]
- Hydrochloric acid (analytical grade)[3]
- Sulfuric acid (analytical grade)[4]
- 1.3 Chromatographic Column
- C18, 250 mm x 4.6 mm, 5 μm[1][5]

Experimental Protocols

2.1 Preparation of Mobile Phase

Several mobile phase compositions can be utilized. Below are two options:



- Option A: A mixture of acetonitrile and water (70:30 v/v).[1][5]
- Option B: A phosphate buffer (containing 0.05 mol/L potassium dihydrogen phosphate and 0.1 mol/L potassium hydroxide, with the pH adjusted to 6.3) and methanol (80:20, v/v).[3][6]

Prior to use, the mobile phase should be filtered through a 0.45 μm membrane filter and degassed.

2.2 Preparation of Standard Solution

- Accurately weigh about 25 mg of Ferrous Fumarate Reference Standard.
- Transfer it to a 100 mL volumetric flask.
- Add about 70 mL of diluent (e.g., a mixture of water and acetonitrile or 2% H₂SO₄ in water[4])
 and sonicate to dissolve.
- Make up the volume to 100 mL with the diluent.
- Further dilute 5 mL of this solution to 50 mL with the diluent to obtain a final concentration of approximately 25 μg/mL.

2.3 Preparation of Sample Solution

- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to about 25 mg of ferrous fumarate.
- Transfer it to a 100 mL volumetric flask.
- Add about 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the ferrous fumarate.[4]
- Make up the volume to 100 mL with the diluent.[4]
- Filter the solution through a 0.45 μm syringe filter.
- Dilute 5 mL of the filtered solution to 50 mL with the diluent.



Chromatographic Conditions

The following table summarizes the recommended HPLC conditions:

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm[1][5]
Mobile Phase	Acetonitrile: Water (70:30 v/v)[1][5]
Flow Rate	0.7 mL/min[1][5]
Injection Volume	20 μL[3]
Column Temperature	30 °C[3][6]
Detection Wavelength	265 nm[1][5]
Run Time	Approximately 10 minutes

Method Validation

The developed HPLC method should be validated according to ICH guidelines. The validation parameters include system suitability, linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

4.1 System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	≥ 2000
Relative Standard Deviation (RSD) of Peak Area	≤ 2.0% (for 6 replicate injections)

4.2 Linearity



The linearity of the method is determined by analyzing a series of standard solutions of different concentrations.

Concentration (µg/mL)	Peak Area
5	150234
10	301567
15	452890
20	603123
25	754456
Correlation Coefficient (r²)	≥ 0.999

4.3 Accuracy (Recovery)

The accuracy of the method is assessed by recovery studies, where a known amount of standard is added to a sample.

Spiked Level	Amount Added (mg)	Amount Recovered (mg)	% Recovery
80%	20.0	19.8	99.0%
100%	25.0	25.1	100.4%
120%	30.0	29.8	99.3%

4.4 Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).



Precision Type	% RSD
Repeatability (n=6)	< 2.0%
Intermediate Precision (n=6)	< 2.0%

Data Analysis

The amount of **ferrous fumarate** in the tablet is calculated using the following formula:

Where:

- A_sample = Peak area of the sample
- A_standard = Peak area of the standard
- C_standard = Concentration of the standard solution
- C_sample = Concentration of the sample solution

Visualizations

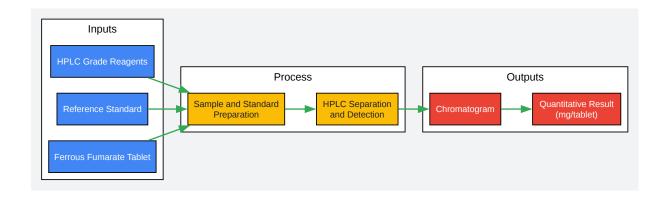




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Caption: Experimental workflow for the HPLC quantification of **ferrous fumarate** in tablets.





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Caption: Logical relationship of inputs, processes, and outputs in the analysis.

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